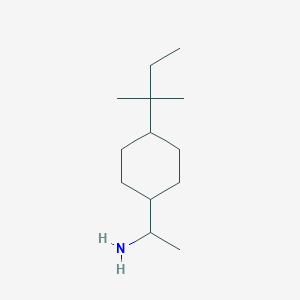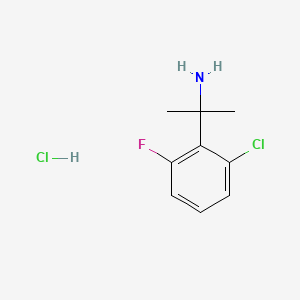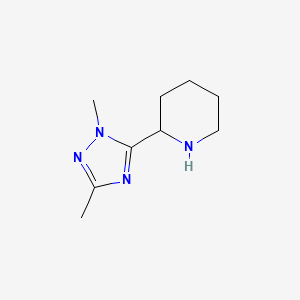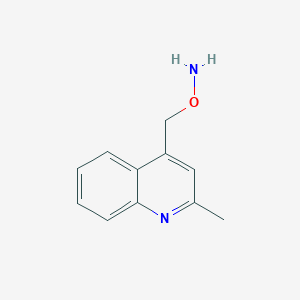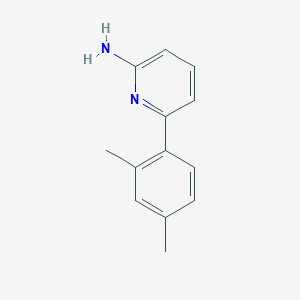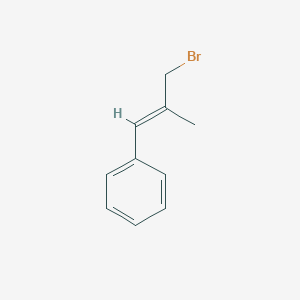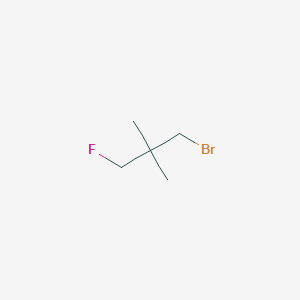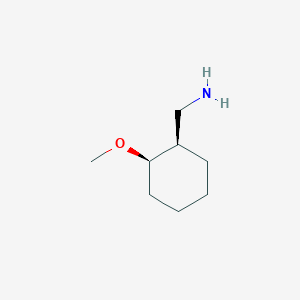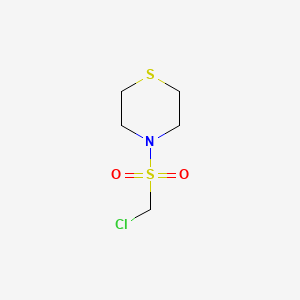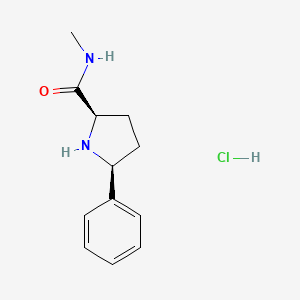
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylpyrrolidine and phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and reduction.
Chiral Resolution: The chiral resolution step is crucial to obtain the desired (2R,5S) configuration. This is often achieved using chiral catalysts or resolving agents.
Final Conversion: The final step involves the conversion of the intermediate to the hydrochloride salt form, ensuring the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-5-phenylpyrrolidine-2-carboxamide
- (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxylate
Uniqueness
The unique stereochemistry of (2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride distinguishes it from other similar compounds. Its specific configuration contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
(2R,5S)-N-methyl-5-phenylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-12(15)11-8-7-10(14-11)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3,(H,13,15);1H/t10-,11+;/m0./s1 |
InChI Key |
CUWAXGPYYZOQSB-VZXYPILPSA-N |
Isomeric SMILES |
CNC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CNC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
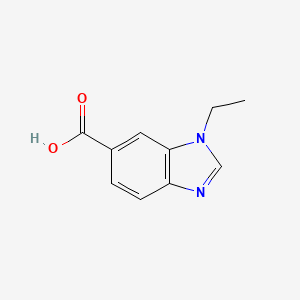
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
